Ethyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate
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Overview
Description
“1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone” is a chemical compound . It’s used for R&D purposes and not for medicinal, household or other uses .
Molecular Structure Analysis
The molecular formula of this compound is C16H16N2O . The exact structure couldn’t be found in the available resources .Chemical Reactions Analysis
Specific chemical reactions involving this compound are not available in the resources I found .Physical and Chemical Properties Analysis
This compound has a molecular weight of 252.31 . Other physical and chemical properties like melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications
Synthesis and Anticancer Activity
Research has explored the synthesis of various derivatives of dihydroquinoline carboxylates, including ethyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate, and their potential anticancer activities. For instance, new derivatives were synthesized and tested for their efficacy against the breast cancer MCF-7 cell line, demonstrating significant anticancer activity (Gaber et al., 2021).
Synthesis for Potential Anticancer Agents
Another study focused on the synthesis of novel ethyl derivatives as potential anticancer agents. This research involved preparing a series of ethyl derivatives and testing their activity against various cancer cell lines, including gastric ascitis and gastric adenocarcinoma. The compounds were found to exhibit no cytotoxicity against normal cells (Facchinetti et al., 2015).
Synthesis of Ethyl Derivatives for Chemical Analysis
Ethyl derivatives have also been synthesized for detailed chemical analysis. A study synthesized ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate and its free acid for analytical and spectral data conformity (Zahra et al., 2007).
Antibacterial Activity
The antibacterial properties of various quinoline-3-carboxylates, including ethyl derivatives, have been explored. A study synthesized ethyl-2-chloroquinoline-3-carboxylates and tested their in vitro antibacterial activity against Bacillus subtilis and Vibrio cholera, finding moderate activity (Krishnakumar et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 7-amino-3,4-dihydro-2H-quinoline-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-16-12(15)14-7-3-4-9-5-6-10(13)8-11(9)14/h5-6,8H,2-4,7,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDQMWHAXGYMIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCC2=C1C=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249671-44-0 |
Source
|
Record name | ethyl 7-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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